molecular formula C9H11NO B3037614 Chroman-5-amine CAS No. 50386-65-7

Chroman-5-amine

Cat. No.: B3037614
CAS No.: 50386-65-7
M. Wt: 149.19 g/mol
InChI Key: GKJBMBKESIBFHQ-UHFFFAOYSA-N
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Description

Chroman-5-amine is a heterocyclic organic compound that belongs to the chromane family. It features a benzopyran ring system with an amine group attached at the fifth position. This compound is of significant interest due to its potential biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

It is known that chromanone derivatives, which Chroman-5-amine is part of, play a significant role in biochemical reactions

Cellular Effects

Chromanone derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Molecular Mechanism

Chromanone derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Chromanone derivatives have been shown to exhibit various effects over time in laboratory settings .

Dosage Effects in Animal Models

Chromanone derivatives have been shown to exhibit various effects at different dosages in animal models .

Metabolic Pathways

Chromone alkaloids, which this compound is part of, are produced by a unique combination of various biosynthetic pathways .

Transport and Distribution

Chromanone derivatives have been shown to exhibit various effects on their localization or accumulation .

Subcellular Localization

Chromanone derivatives have been shown to exhibit various effects on their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chroman-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-hydroxyacetophenone and benzaldehyde.

    Formation of Chroman Ring: The initial step involves the formation of the chroman ring through a condensation reaction between 2-hydroxyacetophenone and benzaldehyde in the presence of an acid catalyst.

    Introduction of Amine Group: The chroman derivative is then subjected to a nitration reaction to introduce a nitro group at the fifth position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Chroman-5-amine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothis compound.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Chroman-5-amine has diverse applications in scientific research, including:

Comparison with Similar Compounds

    Chroman-4-one: Another chromane derivative with a ketone group at the fourth position, known for its anti-inflammatory and antioxidant properties.

    Chroman-2-one: A chromane derivative with a ketone group at the second position, used in the synthesis of various pharmaceuticals.

    Chroman-6-amine: Similar to chroman-5-amine but with the amine group at the sixth position, exhibiting different biological activities.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific amine group allows for targeted interactions with biological molecules, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJBMBKESIBFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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